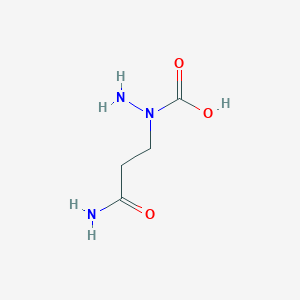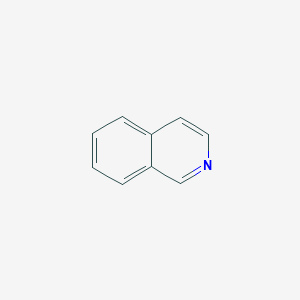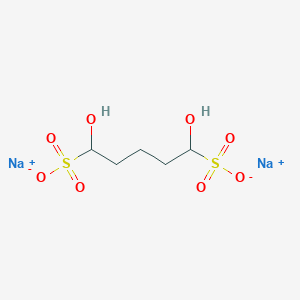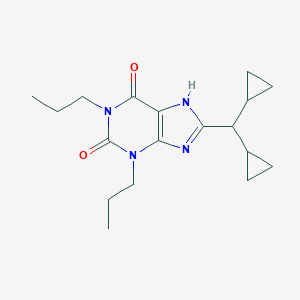
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
Mechanism of Action
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine receptors are involved in the regulation of various physiological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX binds to the A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, DPCPX has been shown to inhibit the release of neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in various physiological processes, such as cognition, motor function, and memory. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, which are mediated by the A1 receptor. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DPCPX has several advantages as a research tool. It is highly selective for the A1 receptor, which allows for the specific investigation of the physiological and biochemical effects of this receptor. DPCPX is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of DPCPX. It has a relatively low affinity for the A1 receptor compared to other adenosine receptor antagonists, which may limit its effectiveness in some experiments. Additionally, DPCPX has been shown to have some off-target effects, such as inhibition of PDE enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is the role of adenosine receptors in the regulation of metabolism and energy homeostasis. Another potential area of investigation is the development of more potent and selective adenosine receptor antagonists for therapeutic applications. Additionally, the use of DPCPX in combination with other drugs or therapies may provide new insights into the potential therapeutic benefits of adenosine receptor antagonists in various diseases.
Synthesis Methods
DPCPX can be synthesized using a multi-step process that involves the reaction of 8-chlorotheophylline with dicyclopropylmethylamine, followed by the reaction with 3-bromopropyl bromide and 1-bromopropane. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors, particularly the A1 receptor. It is used to investigate the role of adenosine receptors in various biological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX is also used to study the potential therapeutic effects of adenosine receptor antagonists in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
CAS RN |
131080-42-7 |
|---|---|
Product Name |
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine |
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
8-(dicyclopropylmethyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-9-21-16-14(17(23)22(10-4-2)18(21)24)19-15(20-16)13(11-5-6-11)12-7-8-12/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI Key |
OEPXIQLEKWHAGE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
Other CAS RN |
131080-42-7 |
synonyms |
1,3-dipropyl-8-(2-methylcyclopropyl)xanthine 8-(2-methylcyclopropyl)-1,3-dipropylxanthine 8-(dicyclopropylmethyl)-1,3-dipropylxanthine 8-MCPDPX KF 15372 KF15372 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



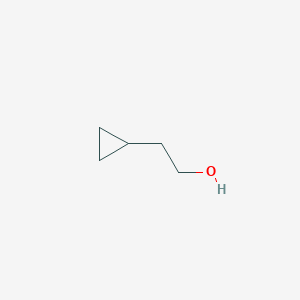


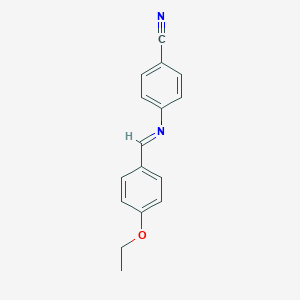
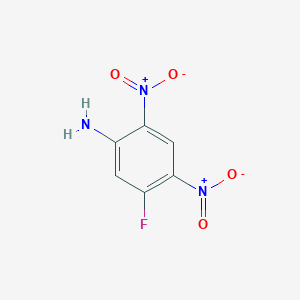
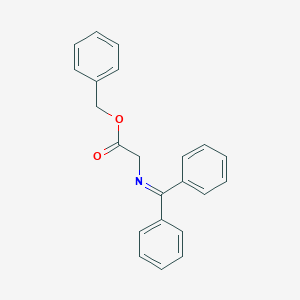


![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
